molecular formula C14H11NO4 B011068 2-(Nicotinoyloxy)-2-phenylacetic acid CAS No. 101977-74-6

2-(Nicotinoyloxy)-2-phenylacetic acid

Cat. No.: B011068
CAS No.: 101977-74-6
M. Wt: 257.24 g/mol
InChI Key: AWUNQYSCRNDEPS-UHFFFAOYSA-N
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Description

2-(Nicotinoyloxy)-2-phenylacetic acid is an organic compound that features a nicotinoyloxy group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Nicotinoyloxy)-2-phenylacetic acid typically involves the esterification of nicotinic acid with phenylacetic acid. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges. Alternative green chemistry methods are being explored to mitigate these issues .

Chemical Reactions Analysis

Types of Reactions

2-(Nicotinoyloxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Nicotinoyloxy)-2-phenylacetic acid involves its interaction with specific molecular targets. The nicotinoyloxy group can interact with nicotinic acetylcholine receptors, influencing cellular signaling pathways. This interaction can modulate various physiological processes, including neurotransmission and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of nicotinoyloxy and phenylacetic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-(pyridine-3-carbonyloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)12(10-5-2-1-3-6-10)19-14(18)11-7-4-8-15-9-11/h1-9,12H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUNQYSCRNDEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605999
Record name Phenyl[(pyridine-3-carbonyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101977-74-6
Record name Phenyl[(pyridine-3-carbonyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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